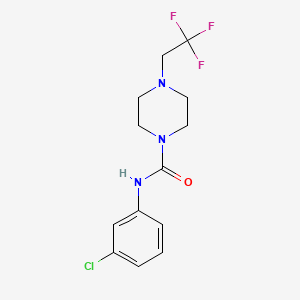![molecular formula C12H10N4S B15117148 2-[(pyrimidin-4-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B15117148.png)
2-[(pyrimidin-4-ylsulfanyl)methyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features both pyrimidine and benzimidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the condensation of a pyrimidine derivative with a benzimidazole precursor. One common method involves the reaction of 4-chloromethylpyrimidine with 1H-1,3-benzodiazole-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved are often specific to the type of disease or condition being treated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(PYRIMIDIN-2-YLSULFANYL)METHYL]BENZOHYDRAZIDE
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness
2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its dual presence of pyrimidine and benzimidazole rings, which confer distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H10N4S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
2-(pyrimidin-4-ylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H10N4S/c1-2-4-10-9(3-1)15-11(16-10)7-17-12-5-6-13-8-14-12/h1-6,8H,7H2,(H,15,16) |
Clé InChI |
ZIAQDAPTMBPBCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B15117070.png)
![4-methanesulfonyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B15117078.png)
![2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117091.png)

![3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B15117104.png)
![6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B15117107.png)
![9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117111.png)
![ethyl 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine-1-carboxylate](/img/structure/B15117114.png)

![5-bromo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B15117128.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline-4-carbonitrile](/img/structure/B15117140.png)
![3-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15117143.png)
![3-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine](/img/structure/B15117147.png)
![2-cyclopropyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B15117159.png)
